molecular formula C12H8Cl3N B13172946 3-(Chloromethyl)-5-(3,5-dichlorophenyl)pyridine

3-(Chloromethyl)-5-(3,5-dichlorophenyl)pyridine

Katalognummer: B13172946
Molekulargewicht: 272.6 g/mol
InChI-Schlüssel: ZOSYRFXNPRGUJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a chloromethyl group at the 3-position and a 3,5-dichlorophenyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- typically involves multi-step organic reactions. One common method includes the chloromethylation of 3,5-dichlorophenylpyridine. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The 3,5-dichlorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • PYRIDINE,3-(CHLOROMETHYL)-5-(2,4-DICHLOROPHENYL)-
  • PYRIDINE,3-(BROMOMETHYL)-5-(3,5-DICHLOROPHENYL)-
  • PYRIDINE,3-(CHLOROMETHYL)-5-(3,4-DICHLOROPHENYL)-

Uniqueness

PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both chloromethyl and 3,5-dichlorophenyl groups makes it a versatile compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C12H8Cl3N

Molekulargewicht

272.6 g/mol

IUPAC-Name

3-(chloromethyl)-5-(3,5-dichlorophenyl)pyridine

InChI

InChI=1S/C12H8Cl3N/c13-5-8-1-10(7-16-6-8)9-2-11(14)4-12(15)3-9/h1-4,6-7H,5H2

InChI-Schlüssel

ZOSYRFXNPRGUJT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.